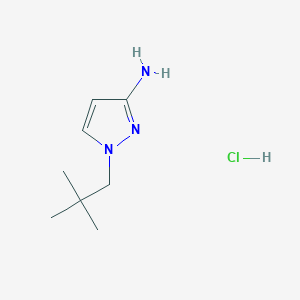

1-(2,2-Dimethylpropyl)pyrazol-3-amine;hydrochloride

Description

1-(2,2-Dimethylpropyl)pyrazol-3-amine; hydrochloride is a pyrazole derivative featuring a bulky 2,2-dimethylpropyl (neopentyl) substituent at the 1-position of the pyrazole ring and an amine group at the 3-position, with a hydrochloride counterion. Pyrazole-3-amine derivatives are frequently explored in medicinal chemistry due to their bioactivity, particularly as kinase inhibitors or antimicrobial agents . The neopentyl group may enhance lipophilicity and metabolic stability compared to smaller alkyl substituents .

Properties

IUPAC Name |

1-(2,2-dimethylpropyl)pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3.ClH/c1-8(2,3)6-11-5-4-7(9)10-11;/h4-5H,6H2,1-3H3,(H2,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMFGGHJOOGANC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN1C=CC(=N1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2305253-32-9 | |

| Record name | 1-(2,2-dimethylpropyl)-1H-pyrazol-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(2,2-Dimethylpropyl)pyrazol-3-amine;hydrochloride typically involves the reaction of 1H-pyrazole-3-amine with 2,2-dimethylpropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2,2-Dimethylpropyl)pyrazol-3-amine;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated reagents can replace hydrogen atoms to form halogenated derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different chemical applications.

Scientific Research Applications

1-(2,2-Dimethylpropyl)pyrazol-3-amine;hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: This compound is employed in biochemical assays to study enzyme activity and protein interactions due to its ability to interact with biological macromolecules.

Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, especially those targeting neurological and inflammatory diseases.

Industry: In industrial settings, it is used in the production of specialty chemicals and as an intermediate in the manufacture of various chemical products.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylpropyl)pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations

Substituent Effects on Lipophilicity: The neopentyl group in the target compound likely increases lipophilicity compared to smaller substituents like methyl (e.g., N,1-dimethyl-1H-pyrazol-3-amine; HCl ). This property could enhance membrane permeability in drug design .

Synthetic Efficiency :

- Pyrazole-3-amine derivatives typically employ nucleophilic substitution or coupling reactions. For example, benzimidazole analogs in achieved yields of 47–73% using benzyl halides and amines , while 1,5-disubstituted pyrazole-3-amine derivatives in achieved 90% yields via optimized routes . The neopentyl group’s steric bulk may reduce synthetic yields compared to smaller alkyl groups.

Spectral Characterization :

- Pyrazole protons in N,1-dimethyl-1H-pyrazol-3-amine; HCl resonate at δ 6.61 (singlet, 2H) , while benzimidazole derivatives show aromatic proton signals at δ 7.2–7.4 . The neopentyl group’s protons would likely appear as a singlet near δ 1.43 (based on tert-butyl analogs in ).

Biological Activity

1-(2,2-Dimethylpropyl)pyrazol-3-amine;hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological evaluations, particularly focusing on its anti-diabetic, antioxidant, and anticancer properties.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of hydrazones with substituted acetophenones. The compound can be characterized using techniques such as:

- Nuclear Magnetic Resonance (NMR) : Both and NMR spectroscopy are used to elucidate the molecular structure.

- Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern.

- Fourier Transform Infrared Spectroscopy (FT-IR) : Used to identify functional groups present in the compound.

Anti-Diabetic Activity

Recent studies have demonstrated that this compound exhibits significant anti-diabetic properties. It has been evaluated for its ability to inhibit key enzymes involved in carbohydrate metabolism:

- α-Amylase Inhibition : The compound showed an IC50 value of 119.3 µM, which is comparable to Acarbose (IC50 = 115.6 µM).

- α-Glucosidase Inhibition : It demonstrated an IC50 value of 75.62 µM, indicating potent inhibitory activity against this enzyme.

These findings suggest that the compound may be effective in managing postprandial hyperglycemia by delaying carbohydrate digestion and absorption.

Antioxidant Activity

The antioxidant capacity of this compound was assessed through various assays:

| Assay Type | Result |

|---|---|

| DPPH Scavenging | Significant activity observed |

| ABTS Scavenging | High radical scavenging ability |

| FRAP | Strong reducing power |

The compound exhibited considerable radical scavenging abilities, highlighting its potential as a therapeutic agent against oxidative stress-related diseases.

Anticancer Activity

In vitro studies have also explored the anticancer potential of this compound against various cancer cell lines:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 0.08 |

| PC-3 | 0.19 |

| HepG2 | 0.15 |

The compound was found to induce apoptosis in cancer cells by blocking the cell cycle at the G2/M phase and modulating key apoptotic markers such as Bcl-2 and Bax. Molecular docking studies indicated potential interactions with tubulin protein, suggesting a mechanism of action through disruption of microtubule dynamics.

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives similar to this compound:

- Antidiabetic Effects : A study demonstrated that compounds with similar structures significantly improved glycemic control in diabetic animal models.

- Antioxidant Properties : Research indicated that pyrazole derivatives could protect against oxidative damage in neuronal cells, suggesting neuroprotective effects.

- Anticancer Activity : Clinical trials involving pyrazole-based drugs have shown promising results in reducing tumor size in patients with advanced cancers.

Q & A

Q. What are the key synthetic pathways and reaction optimizations for 1-(2,2-Dimethylpropyl)pyrazol-3-amine;hydrochloride?

The synthesis typically involves multi-step organic reactions starting with pyrazole derivatives. A common approach includes:

- Step 1 : Alkylation of pyrazole precursors with 2,2-dimethylpropyl groups under anhydrous conditions.

- Step 2 : Amine functionalization via reductive amination or nucleophilic substitution.

- Step 3 : Hydrochloride salt formation using HCl gas or aqueous HCl. Optimization focuses on controlling temperature (e.g., 0–60°C), solvent polarity (e.g., THF or DCM), and stoichiometry to maximize yield (reported 60–85% in similar compounds). Purification often employs column chromatography or recrystallization .

Q. How is the compound structurally characterized and its purity validated?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and regiochemistry.

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typical for research-grade material).

- X-ray Crystallography : Resolves stereochemistry in crystalline forms (if applicable) .

Q. What are the physicochemical properties critical for handling this compound?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, ethanol) but poorly in water.

- Stability : Hygroscopic as a hydrochloride salt; store under inert gas (N/Ar) at –20°C.

- pKa : Estimated ~8.5–9.5 for the pyrazole amine, influencing protonation states in biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally analogous pyrazole derivatives?

Discrepancies in bioactivity (e.g., IC values) often arise from:

- Experimental Variables : Cell line specificity (e.g., HEK293 vs. HeLa), assay pH, or compound pre-treatment duration.

- Data Normalization : Use internal controls (e.g., β-actin in Western blots) to standardize results.

- Meta-Analysis : Cross-reference datasets from kinase inhibition assays (e.g., PubChem AID 1259381) and molecular docking simulations .

Q. What strategies enhance the compound’s bioavailability for in vivo pharmacological studies?

- Salt Formulation : Hydrochloride salt improves aqueous solubility for intravenous administration.

- Co-Solvent Systems : Use cyclodextrins or PEG-400 to enhance dissolution in animal models.

- Prodrug Design : Mask polar groups (e.g., amine) with ester linkages for oral absorption .

Q. How do steric and electronic effects of the 2,2-dimethylpropyl group influence reactivity and target binding?

- Steric Effects : The bulky tert-butyl-like group restricts rotation, stabilizing specific conformations during enzyme binding.

- Electronic Effects : Electron-donating methyl groups modulate the pyrazole ring’s electron density, altering hydrogen-bonding interactions with targets like kinases or GPCRs. Computational modeling (e.g., DFT calculations) and SAR studies on methyl-substituted analogs are recommended to validate these effects .

Methodological Considerations

Q. How to design dose-response studies for evaluating enzyme inhibition?

- Dose Range : Test 6–8 concentrations (e.g., 1 nM–100 µM) in triplicate.

- Controls : Include a known inhibitor (e.g., staurosporine for kinases) and vehicle-only baseline.

- Data Fitting : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC and Hill coefficients .

Q. What analytical techniques are optimal for detecting degradation products during stability studies?

- LC-MS/MS : Identifies hydrolytic or oxidative byproducts (e.g., dealkylated pyrazoles).

- Forced Degradation : Expose the compound to heat (40–60°C), UV light, or acidic/alkaline conditions to simulate aging.

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .

Data Contradiction Analysis

| Contradictory Observation | Potential Source of Error | Resolution Strategy |

|---|---|---|

| Variable antimicrobial activity across studies | Differences in bacterial strain susceptibility (e.g., Gram+ vs. Gram–) | Standardize MIC assays using CLSI guidelines |

| Discrepant cytotoxicity in cancer cells | Assay interference from serum proteins or redox activity | Use serum-free media and include ROS scavengers (e.g., NAC) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.